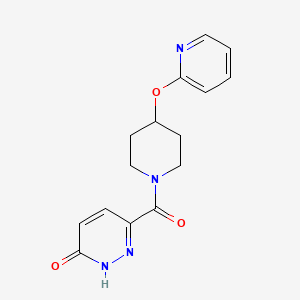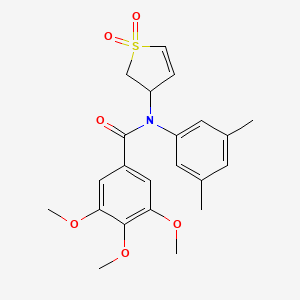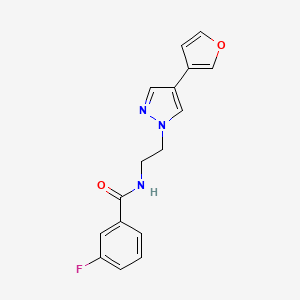
6-(4-(pyridin-2-yloxy)piperidine-1-carbonyl)pyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-(4-(pyridin-2-yloxy)piperidine-1-carbonyl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C15H16N4O3 and its molecular weight is 300.318. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structural and Electronic Properties
Research has highlighted the significance of structural and electronic properties of anticonvulsant compounds, including those with structural similarities to 6-(4-(pyridin-2-yloxy)piperidine-1-carbonyl)pyridazin-3(2H)-one. X-ray diffraction results and ab initio molecular-orbital calculations have been used to understand the orientation and delocalization within similar compounds, which is critical for their biological activity and interaction with biological targets (Georges et al., 1989).
Synthesis and Biological Evaluation
Novel pyridine and fused pyridine derivatives have been synthesized, starting from compounds with structural resemblances, and evaluated for antimicrobial and antioxidant activity. These studies involve molecular docking screenings towards target proteins, revealing moderate to good binding energies, which suggest potential applications in designing new therapeutic agents (Flefel et al., 2018).
Development of Novel Compounds
Research efforts have also been directed towards the development of novel compounds, including nitroxyl radicals, for various applications such as antioxidants and polymerization mediators. The stability of these compounds towards reductants and their reactivity with free radicals have been key areas of interest, highlighting their potential in medicinal chemistry and materials science (Kinoshita et al., 2009).
Potential Therapeutic Applications
Some studies have focused on synthesizing and evaluating the biological activities of compounds similar to this compound, aiming to discover new analgesic agents. These efforts include solvent-free synthesis methods and in vivo analgesic activity screenings, demonstrating the potential of these compounds in pain management (Aggarwal et al., 2020).
Advanced Synthesis Methods
Innovative synthesis methods have been developed for compounds with relevance to this compound, aiming to enhance the efficiency and scalability of production. These methods are crucial for the practical application of such compounds in research and therapy (Smaliy et al., 2011).
Properties
IUPAC Name |
3-(4-pyridin-2-yloxypiperidine-1-carbonyl)-1H-pyridazin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O3/c20-13-5-4-12(17-18-13)15(21)19-9-6-11(7-10-19)22-14-3-1-2-8-16-14/h1-5,8,11H,6-7,9-10H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHQSPAADWIGJRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=CC=N2)C(=O)C3=NNC(=O)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(2,3-dichlorophenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2662829.png)
![3-[[1-[(3,4-Difluorophenyl)methyl]piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2662834.png)
![9-[(2,4-dinitrophenyl)hydrazinylidene]fluorene-1-carboxylic Acid](/img/structure/B2662836.png)

![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2662838.png)

![(E)-3-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide](/img/structure/B2662842.png)
![1-Methyl-4-{[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl}-1H-pyrazole](/img/structure/B2662843.png)
![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2662845.png)
![6-(2-Ethoxyphenyl)-4,7,8-trimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2662846.png)


![ethyl 3-({[4-(4-chlorophenyl)-3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}amino)benzoate](/img/structure/B2662851.png)

